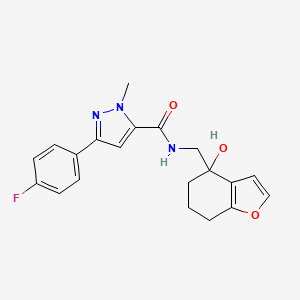
3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22FN3O3 with a molecular weight of approximately 361.39 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group and a tetrahydrobenzofuran moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
In studies evaluating anti-inflammatory effects, derivatives of pyrazole compounds have shown significant inhibition of pro-inflammatory cytokines. For example, related pyrazole compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, leading to reduced inflammation in vitro and in vivo models .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit the proliferation of cancer cells. In one study involving pyrazole derivatives, compounds similar to this one exhibited IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The presence of the carboxamide group may facilitate interactions with key enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : Pyrazole derivatives have been shown to influence pathways such as NF-kB and MAPK, which are critical in mediating inflammatory responses and cancer cell survival.
Case Studies and Experimental Findings
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to this pyrazole derivative exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds containing pyrazole rings have been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing promising results with percent growth inhibitions (PGIs) ranging from 50% to 90% across different models such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been extensively studied:
- Research Findings : Compounds similar to this structure have demonstrated activity against both bacterial and fungal strains. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria .
- Applications : The potential use in treating infections caused by multidrug-resistant organisms is a key area of interest for this class of compounds.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of pyrazole derivatives:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- Case Studies : Experimental models have shown that administration of pyrazole derivatives leads to a significant reduction in inflammation markers .
Data Tables
属性
IUPAC Name |
5-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-24-17(11-16(23-24)13-4-6-14(21)7-5-13)19(25)22-12-20(26)9-2-3-18-15(20)8-10-27-18/h4-8,10-11,26H,2-3,9,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPJYFYTEVHAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCC4=C3C=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














